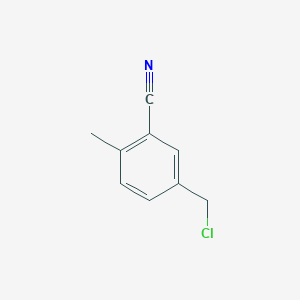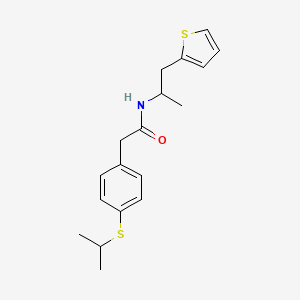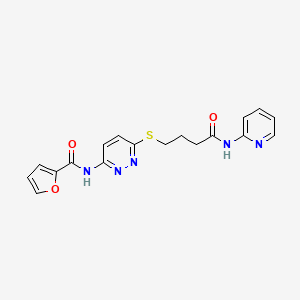![molecular formula C16H30N2O6 B2985848 (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 102686-48-6](/img/structure/B2985848.png)
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: is a complex organic compound characterized by its unique structure, which includes multiple functional groups
Applications De Recherche Scientifique
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition or modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation or metabolic disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multi-step organic reactions. One common approach is the stepwise addition of amino groups to a hexanoic acid backbone, followed by esterification with (2-methylpropan-2-yl)hydroxyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: A wide range of substituted derivatives, depending on the reagents used.
Mécanisme D'action
The mechanism by which (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: can be compared to other similar compounds, such as:
(3R)-3,6-Bis[(2-methylpropan-2-yl)aminocarbonylamino]hexanoic acid: Similar structure but with different functional groups.
(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid: Similar backbone but lacking the amino groups.
This compound methyl ester: Ester derivative of the compound.
Propriétés
IUPAC Name |
(3R)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIYQVUQNRKIP-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)

![4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2985776.png)
![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)
![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![2-[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)

![5-METHYL-7-(PYRIDIN-4-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2985784.png)
![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

